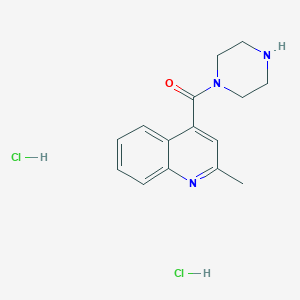

2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride

Overview

Description

2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoline core substituted with a piperazine-1-carbonyl group at the 4-position and a methyl group at the 2-position, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Introduction of the Piperazine-1-carbonyl Group: The piperazine-1-carbonyl group is introduced through a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2-Methylquinoline: Lacks the piperazine-1-carbonyl group, resulting in different biological activities.

4-(Piperazine-1-carbonyl)quinoline: Lacks the methyl group at the 2-position, affecting its chemical reactivity and biological properties.

Uniqueness

2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperazine-1-carbonyl groups enhances its potential as a versatile compound in various applications .

Biological Activity

2-Methyl-4-(piperazine-1-carbonyl)quinoline dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core substituted with a piperazine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline backbone followed by the introduction of the piperazine carbonyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity comparable to established antibiotics. In a study evaluating piperazine-containing compounds, derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

| Compound | Target Organism | Activity (% inhibition) |

|---|---|---|

| This compound | E. coli | 90.6% (compared to ciprofloxacin) |

| Other piperazine derivatives | Various strains | Enhanced activity observed |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis. Specifically, it has been noted to interact with key enzymes and receptors that regulate cancer cell survival .

Mechanisms of Action:

- Inhibition of Kinases: The compound's interaction with protein kinases has been highlighted as a significant mechanism through which it exerts its anticancer effects. In vitro assays have shown varying degrees of inhibitory activity against several kinases .

- Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperazine substituent or modifications to the quinoline core can significantly affect potency and selectivity against specific biological targets.

Key Findings:

- Substituents on the quinoline ring can enhance binding affinity to target proteins.

- The piperazine moiety plays a critical role in modulating solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vivo Models: In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Clinical Relevance: Ongoing clinical trials are exploring its potential as a therapeutic agent for resistant bacterial infections and specific cancer types.

Properties

IUPAC Name |

(2-methylquinolin-4-yl)-piperazin-1-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.2ClH/c1-11-10-13(12-4-2-3-5-14(12)17-11)15(19)18-8-6-16-7-9-18;;/h2-5,10,16H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGHLXNSEHEAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.